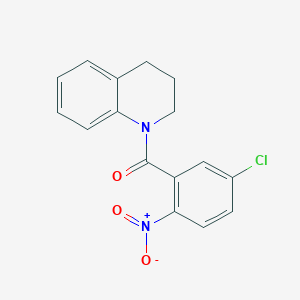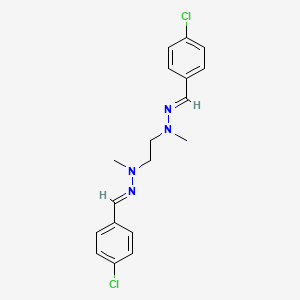
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CNBQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. This molecule has a unique structure that makes it a promising candidate for drug development, particularly in the fields of cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of potential pharmacological properties, making it a versatile molecule for studying various diseases. However, one limitation of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its toxicity. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline derivatives that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in vivo, which will be important for its potential use as a therapeutic agent.
合成法
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with 5-chloro-ortho-nitroaniline to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with tetrahydroquinoline in the presence of a catalyst to yield 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. This synthesis method has been optimized to yield high purity and high yields of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been shown to have anti-cancer properties, particularly against breast cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-7-8-15(19(21)22)13(10-12)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVUPSIULFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)
![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)

![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperidine](/img/structure/B5756922.png)
![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)



